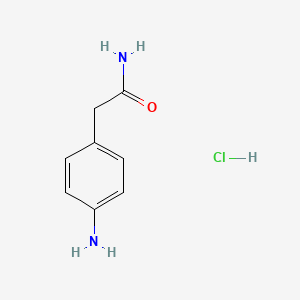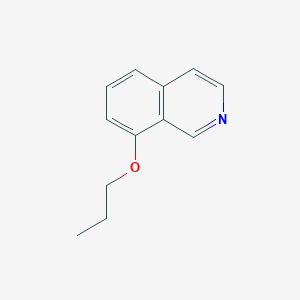
8-Propoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Propoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the eighth position of the isoquinoline nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized and dehydrogenated to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes to enhance yield and purity. Metal catalysts such as palladium or copper are commonly used to facilitate the cyclization and dehydrogenation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Propoxyisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peracetic acid.
Reduction: Hydrogen gas, platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives at specific positions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Propoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to act as metal ion chelators, which can disrupt metal homeostasis in cells . This property is particularly useful in the development of anticancer and antimicrobial agents. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Quinoline: A nitrogen-based heterocyclic compound with applications in medicinal and industrial chemistry.
Isoquinoline: The parent compound of 8-Propoxyisoquinoline, with similar chemical properties and reactivity.
Uniqueness of this compound: this compound stands out due to the presence of the propoxy group at the eighth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.
Properties
CAS No. |
820238-28-6 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-propoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3 |
InChI Key |
AXVXSMGICGHCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1C=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


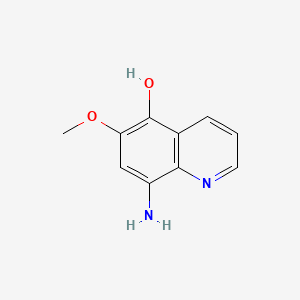
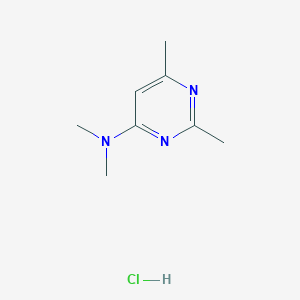
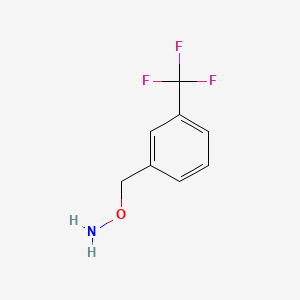
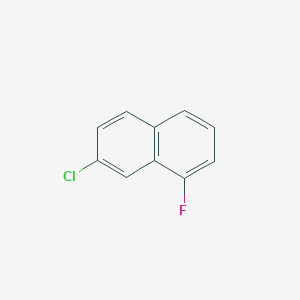
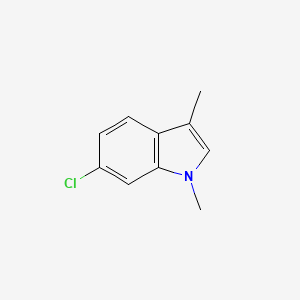
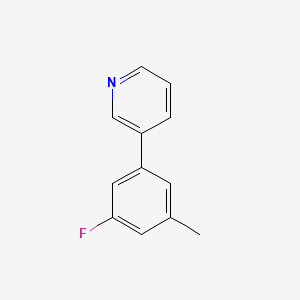
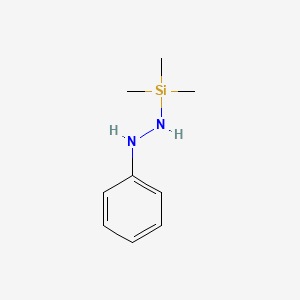
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
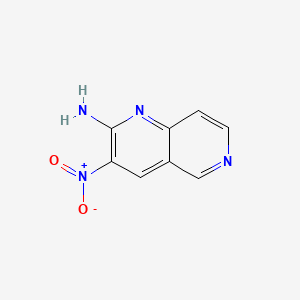
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
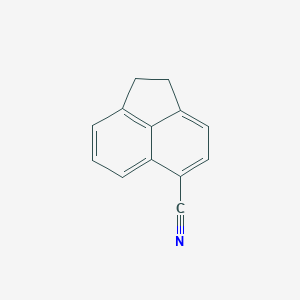
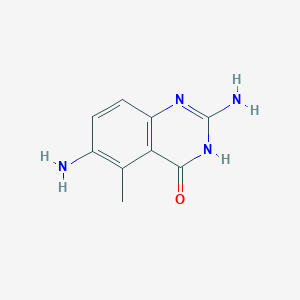
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
